molecular formula C22H16N4O2 B5240775 N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B5240775
M. Wt: 368.4 g/mol
InChI Key: NMNDHTVEPFJTBS-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative of interest in medicinal chemistry and drug discovery research. This compound belongs to a privileged scaffold well-known for its diverse pharmacological potential . Quinoline-4-carboxamides have been identified as a promising chemotype from phenotypic screens, leading to molecules that demonstrate potent activity against parasitic diseases like malaria by inhibiting novel targets such as the Plasmodium falciparum translation elongation factor 2 (PfEF2) . Furthermore, the quinoline core is a common feature in probes and inhibitors for oncology research. Related 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, showing potent and selective activity against HDAC3 and inducing cell cycle arrest and apoptosis in cancer cells . Beyond these areas, the quinolinone structure is extensively investigated for its multi-target potential, including application in developing agents with combined lipoxygenase (LOX) inhibitory and antioxidant activity, which are relevant to inflammation and oxidative stress-related pathologies . This compound is presented exclusively for scientific research purposes.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-21(27)15-5-7-16(8-6-15)25-22(28)18-13-20(14-9-11-24-12-10-14)26-19-4-2-1-3-17(18)19/h1-13H,(H2,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNDHTVEPFJTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction to attach the pyridine ring to the quinoline core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases like cancer and infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations:

Lipophilicity :

  • The 4-carbamoylphenyl group in the target compound reduces logP (~3.5) compared to halogenated (e.g., Y203-8013, logP 6.73 ) or alkylated analogs, enhancing aqueous solubility.
  • Methoxy (logP ~3.8 ) and acetyl (logP ~4.1 ) substituents moderately increase lipophilicity relative to carbamoyl.

Thermal Stability: Analogs with rigid aromatic substituents (e.g., naphthalen-2-yl in compound 7 ) exhibit higher melting points (215–216°C), while flexible alkyl/amine groups (e.g., morpholinopropyl in 5a5 ) lower melting points (188–189°C).

Antimicrobial Activity:

  • Morpholine-containing analogs (e.g., 5a5 ) demonstrated antibacterial activity with IC50 values in the micromolar range, attributed to improved membrane penetration via tertiary amine groups.
  • Halogenated derivatives (e.g., Y203-8013 ) likely exhibit enhanced bioavailability due to higher logP but may face toxicity challenges.
  • The pyridin-4-yl group in the target compound may favor interactions with bacterial enzymes or kinases, as seen in STAT3 inhibitors like STX-0119 .

Enzyme Binding:

  • Naphthalene-containing analogs (e.g., compound 7 ) showed strong binding to cytochrome P450 2C9, influenced by π-π stacking with the naphthyl group.
  • The carbamoyl group in the target compound may engage in hydrogen bonding with active-site residues, improving selectivity over nonpolar analogs.

Q & A

Q. Q1. What synthetic methodologies are optimal for synthesizing N-(4-carbamoylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?

The synthesis typically involves three key steps:

Quinoline Core Formation : Use Friedländer condensation between an aniline derivative and a ketone under acidic catalysis (e.g., H2SO4) .

Pyridine Ring Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-4-yl group to the quinoline core. Pd(PPh3)4 and K2CO3 in dioxane at 80°C are standard conditions .

Carboxamide Functionalization : React the quinoline intermediate with 4-carbamoylaniline using coupling agents like PyBOP or HATU in DMF, with N-methylmorpholine (NMM) as a base .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and carboxamide linkage. Aromatic protons in quinoline (δ 8.1–8.9 ppm) and pyridine (δ 7.5–8.3 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C22H17N3O2: 356.1394) .
  • X-ray Crystallography : To resolve stereochemical ambiguities. SHELX software is widely used for refinement .

Q. Q3. What preliminary biological activities have been reported for this compound?

  • Anticancer Potential : Inhibits kinases (e.g., EGFR) with IC50 values in the nanomolar range, demonstrated via MTT assays in HeLa and MCF-7 cell lines .
  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL) via disruption of cell membrane integrity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Key SAR insights include:

Substituent Modification Impact on Activity Source
4-Carbamoylphenyl vs. 4-Fluorophenyl Carbamoyl enhances solubility and kinase binding affinity .
Pyridin-4-yl vs. Pyridin-3-yl Pyridin-4-yl improves π-π stacking with ATP-binding pockets .
Quinoline Core Halogenation Fluorine at C6 increases metabolic stability (t1/2: 12 h → 18 h) .

Q. Q5. How can crystallography data resolve contradictions in reported binding modes?

Conflicting computational docking results (e.g., EGFR vs. VEGFR2 targets) can be resolved via:

  • Single-Crystal X-ray Diffraction : Determine exact binding conformations. SHELXL refinement is recommended for high-resolution data .
  • Electron Density Maps : Compare experimental maps (e.g., Fo-Fc) to validate hydrogen bonding with kinase residues (e.g., Lys721 in EGFR) .

Q. Q6. What strategies mitigate poor aqueous solubility in in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increased by 3.5× in murine models) .

Q. Q7. How do metabolic stability assays inform lead optimization?

  • Microsomal Assays : Human liver microsomes (HLM) reveal CYP3A4-mediated oxidation as the primary metabolic pathway.
  • Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the quinoline C3 position, guiding fluorination to block oxidation .

Methodological Considerations

Q. Q8. How to design dose-response experiments for IC50 determination?

  • Concentration Range : Test 0.1–100 µM in triplicate, using 10-point serial dilution.
  • Controls : Include staurosporine (positive control) and DMSO (vehicle control).
  • Data Analysis : Fit curves with GraphPad Prism using nonlinear regression (log(inhibitor) vs. response) .

Q. Q9. What in silico tools predict off-target interactions?

  • SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess binding stability over 100 ns trajectories .

Q. Q10. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment (e.g., EGFR Tm shift of 4°C) .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to confirm specificity .

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